molecular formula C20H17BrN2O3S B4046243 (5Z)-5-(3-bromo-4-methoxybenzylidene)-1-(2,3-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-5-(3-bromo-4-methoxybenzylidene)-1-(2,3-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B4046243
M. Wt: 445.3 g/mol
InChI Key: MTXLAVWWKVHFMK-ZROIWOOFSA-N
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Description

(5Z)-5-(3-bromo-4-methoxybenzylidene)-1-(2,3-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C20H17BrN2O3S and its molecular weight is 445.3 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3-bromo-4-methoxybenzylidene)-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is 444.01433 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds, including derivatives similar to the queried chemical, have been investigated for their anti-inflammatory and analgesic activities. Studies indicate that some of these compounds exhibit significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photodynamic Therapy Applications

Another area of interest is the development of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds have shown remarkable potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. Such properties make them suitable as Type II photosensitizers, which are crucial for the effective treatment of cancer using photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Nonlinear Optical Material Development

The third-order nonlinear optical properties of novel styryl dyes have been studied for potential use in nonlinear optical material development. Two specific styryl dyes were analyzed for their nonlinear refractive index, nonlinear absorption coefficient, and effective third-order susceptibility. These compounds demonstrated promising optical power limiting behavior due to two-photon absorption phenomena, suggesting their utility in device applications (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).

Antimicrobial Activity

Further studies have investigated the antimicrobial activity of nitrogen heterocycles, including derivatives with structural similarities to the queried chemical. These studies have focused on synthesizing compounds with potential antimicrobial properties, exploring their mass spectral fragmentation patterns to elucidate the structure and investigate the effectiveness against various microbial strains (Sherif, 2014).

Properties

IUPAC Name

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-11-5-4-6-16(12(11)2)23-19(25)14(18(24)22-20(23)27)9-13-7-8-17(26-3)15(21)10-13/h4-10H,1-3H3,(H,22,24,27)/b14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXLAVWWKVHFMK-ZROIWOOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)Br)C(=O)NC2=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)Br)/C(=O)NC2=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(3-bromo-4-methoxybenzylidene)-1-(2,3-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-(3-bromo-4-methoxybenzylidene)-1-(2,3-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 3
Reactant of Route 3
(5Z)-5-(3-bromo-4-methoxybenzylidene)-1-(2,3-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 4
(5Z)-5-(3-bromo-4-methoxybenzylidene)-1-(2,3-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 5
(5Z)-5-(3-bromo-4-methoxybenzylidene)-1-(2,3-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 6
(5Z)-5-(3-bromo-4-methoxybenzylidene)-1-(2,3-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.